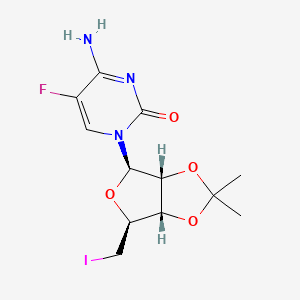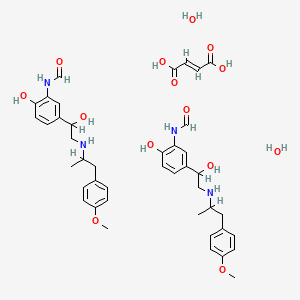
N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside: is a complex organic compound with the molecular formula C26H37ClN2O15 and a molecular weight of 653.03 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside involves multiple acetylation steps. The starting material is typically a chitobiose derivative, which undergoes sequential acetylation and chlorination reactions. The reaction conditions often involve the use of acetic anhydride and a chlorinating agent such as thionyl chloride under controlled temperature and pH conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products:
Hydrolysis: Deacetylated chitobioside derivatives.
Substitution: Various substituted chitobioside derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside has several applications in scientific research:
Proteomics: Used as a biochemical reagent for studying protein interactions and modifications.
Glycobiology: Employed in the study of carbohydrate-protein interactions and the synthesis of glycosylated compounds.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chitobioside: Similar structure but lacks the chlorine atom.
N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-bromochitobioside: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetyl-1-chlorochitobioside is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
[(3S,6S)-5-acetamido-6-[(3S,6R)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN2O15/c1-10(30)28-19-23(40-15(6)35)22(17(42-25(19)27)8-37-12(3)32)44-26-20(29-11(2)31)24(41-16(7)36)21(39-14(5)34)18(43-26)9-38-13(4)33/h17-26H,8-9H2,1-7H3,(H,28,30)(H,29,31)/t17?,18?,19?,20?,21-,22-,23?,24?,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWPGALWMJCOT-PIXUPOCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OC(=O)C)OC(=O)C)COC(=O)C)O[C@@H]2C(O[C@@H](C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1140330.png)
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)


